molecular formula C18H12Cl2N2O4 B3448439 N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide

N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B3448439
M. Wt: 391.2 g/mol
InChI Key: QHGXTJCHSALSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide, also known as DCF or dichlorofuramide, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a multi-step process, and it has been shown to have a variety of biochemical and physiological effects. In We will also discuss the scientific research applications of DCF and list possible future directions for research.

Mechanism of Action

The mechanism of action of N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide is based on its ability to react with ROS and produce a fluorescent compound. N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide is a non-fluorescent compound until it is oxidized by ROS, which causes it to emit a green fluorescence. The intensity of the fluorescence is proportional to the amount of ROS present in the sample, allowing researchers to quantify ROS levels in cells and tissues.
Biochemical and Physiological Effects:
N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have antioxidant properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its sensitivity and specificity for ROS detection. N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide is highly sensitive to ROS and can detect even low levels of ROS in cells and tissues. It is also relatively easy to use and can be incorporated into a variety of experimental protocols.
However, there are also limitations to using N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments. One limitation is its potential for non-specific binding to other cellular components, which can lead to false positive results. Another limitation is its potential for photobleaching, which can decrease the intensity of the fluorescence signal over time.

Future Directions

There are many possible future directions for research on N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide and its scientific research applications. One area of future research could be the development of new fluorescent probes for ROS detection with improved sensitivity and specificity. Another area of future research could be the development of new therapeutic agents based on the antioxidant and anti-cancer properties of N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide.
Conclusion:
In conclusion, N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide, or N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide, is a chemical compound that has been extensively studied for its scientific research applications. N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide is synthesized through a multi-step process and has been shown to have a variety of biochemical and physiological effects. Its main application is as a fluorescent probe for ROS detection, and it has been used to study the role of ROS in various disease processes. While there are limitations to using N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments, there are also many possible future directions for research on this compound and its scientific research applications.

Scientific Research Applications

N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its scientific research applications. One of the main applications of N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide is oxidized by ROS to produce a fluorescent compound, which can be detected using fluorescence microscopy or flow cytometry. This allows researchers to study the production of ROS in cells and the effects of oxidative stress on cellular function.
N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide has also been used as a tool to study the role of ROS in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular disease. By measuring the levels of ROS in diseased tissues and comparing them to healthy tissues, researchers can gain insight into the underlying mechanisms of these diseases and identify potential therapeutic targets.

properties

IUPAC Name

N-[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c19-13-8-12(9-14(20)16(13)23)22-17(24)10-3-5-11(6-4-10)21-18(25)15-2-1-7-26-15/h1-9,23H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGXTJCHSALSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl}furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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